Propan-2-yl dodec-5-enoate
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Overview
Description
Propan-2-yl dodec-5-enoate: is an organic compound with the molecular formula C15H28O2 5-Dodecenoic acid, 1-methylethyl ester . This compound is characterized by its ester functional group and a long hydrocarbon chain with a double bond at the fifth carbon position .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propan-2-yl dodec-5-enoate can be synthesized through the esterification of 5-dodecenoic acid with propan-2-ol (isopropanol). The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts such as ion-exchange resins can also be employed to streamline the esterification process and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions: Propan-2-yl dodec-5-enoate can undergo various chemical reactions, including:
Hydrogenation: The double bond in the hydrocarbon chain can be hydrogenated to form .
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield and .
Oxidation: The compound can be oxidized to form dodecanoic acid derivatives.
Common Reagents and Conditions:
Hydrogenation: Catalysts such as (Pd/C) are commonly used under hydrogen gas (H2) atmosphere.
Hydrolysis: Acidic hydrolysis typically uses (HCl), while basic hydrolysis uses (NaOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Major Products:
Hydrogenation: Propan-2-yl dodecanoate
Hydrolysis: 5-Dodecenoic acid and propan-2-ol
Oxidation: Dodecanoic acid derivatives
Scientific Research Applications
Propan-2-yl dodec-5-enoate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of propan-2-yl dodec-5-enoate involves its interaction with biological membranes and enzymes. The ester functional group can undergo hydrolysis by esterases, releasing the corresponding acid and alcohol. These products can then participate in various metabolic pathways, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Propan-2-yl dodecanoate: Similar structure but lacks the double bond.
Ethyl dodec-5-enoate: Similar ester but with an ethyl group instead of a propan-2-yl group.
Propan-2-yl hexanoate: Shorter hydrocarbon chain with similar ester functionality.
Uniqueness: Propan-2-yl dodec-5-enoate is unique due to the presence of the double bond in the hydrocarbon chain, which imparts distinct chemical reactivity and physical properties compared to its saturated counterparts .
Properties
CAS No. |
71597-90-5 |
---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
propan-2-yl dodec-5-enoate |
InChI |
InChI=1S/C15H28O2/c1-4-5-6-7-8-9-10-11-12-13-15(16)17-14(2)3/h9-10,14H,4-8,11-13H2,1-3H3 |
InChI Key |
FZKDUKQTAKMKBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCC(=O)OC(C)C |
Origin of Product |
United States |
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